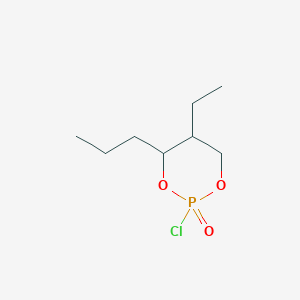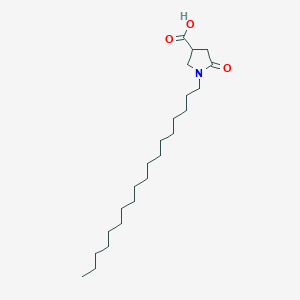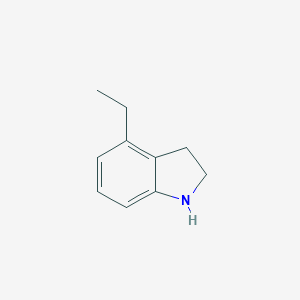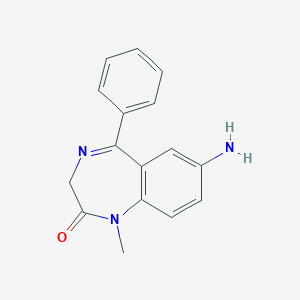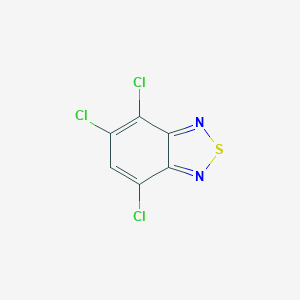
(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine
Descripción general
Descripción
Pyrrolidine is a nitrogen-containing heterocyclic compound . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs . Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .
Synthesis Analysis
A simple protocol for convenient construction of pyrrolo [3,4-b]pyridine skeleton was successfully developed by base promoted three-component reaction of β-enamino imide, aromatic aldehydes and malononitrile as well as its ester and amide derivatives .Molecular Structure Analysis
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Chemical Reactions Analysis
The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds . The 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine analogs can vary greatly depending on their specific structure. For example, (3R,4R)-Pyrrolidine-3,4-diol has a molecular weight of 103.12 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Factor Xa Inhibitor Development : A study by Anselm et al. (2010) investigated a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including a clinical candidate, for their factor Xa inhibitory activity. This compound showed excellent selectivity and good pharmacokinetic properties, highlighting its potential in antithrombotic therapy (Anselm et al., 2010).
Catalysis and Ligand Development : Research by Nagel and Rieger (1988) focused on the synthesis and separation of diastereomeric pyrrolidines with multiple stereocenters. These compounds, including variations of the (3R,4R)-pyrrolidine structure, have applications in enantioselective catalysis (Nagel & Rieger, 1988).
H3 Receptor Antagonists : A novel series of 3,4-diaza-bicyclo compounds, structurally related to (3R,4R)-pyrrolidine, were designed as H3 receptor antagonists. One diastereomer demonstrated high binding affinity and selectivity, along with potent wake-promoting activity in vivo (Hudkins et al., 2015).
Influenza Neuraminidase Inhibitors : Wang et al. (2001) described the discovery of a potent inhibitor of influenza neuraminidase, utilizing a pyrrolidine core similar to (3R,4R)-pyrrolidine. This compound showed high potency against influenza, illustrating the potential of pyrrolidine derivatives in antiviral drugs (Wang et al., 2001).
Anticancer Applications : Fiaux et al. (2005) studied new substituted pyrrolidine-3,4-diol derivatives for their ability to inhibit alpha-mannosidase activity and impact human tumor cells. Certain derivatives showed significant growth inhibitory properties, suggesting the potential use of pyrrolidine derivatives in cancer therapy (Fiaux et al., 2005).
Nucleic Acid Research : Filichev and Pedersen (2003) synthesized N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and incorporated it into oligodeoxynucleotides, forming intercalating nucleic acids (INAs). This study highlights the role of pyrrolidine derivatives in DNA and RNA research (Filichev & Pedersen, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(3R,4R)-3,4-diazido-1-benzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTPNWLLDKCASW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



